molecular formula C14H19BN2O2 B11722219 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11722219
M. Wt: 258.13 g/mol
InChI Key: SRVURRVVIQCKNO-UHFFFAOYSA-N
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Description

4-METHYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLO[2,3-B]PYRIDINE: is a complex organic compound that features a pyrrolopyridine core substituted with a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLO[2,3-B]PYRIDINE typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions starting from appropriate pyridine and pyrrole precursors.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLO[2,3-B]PYRIDINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and coupling reactions.

    Pinacolborane: A common boron source for hydroboration reactions.

    Copper Catalysts: Used in some coupling reactions.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in synthetic chemistry for the development of pharmaceuticals and materials.

Scientific Research Applications

4-METHYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLO[2,3-B]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLO[2,3-B]PYRIDINE involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can undergo nucleophilic attack, facilitating the formation of new bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-METHYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLO[2,3-B]PYRIDINE apart from similar compounds is its unique pyrrolopyridine core, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H19BN2O2/c1-9-10-6-7-16-12(10)17-8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)

InChI Key

SRVURRVVIQCKNO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3C(=C2C)C=CN3

Origin of Product

United States

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